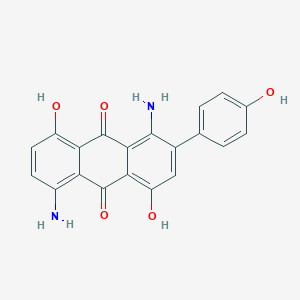

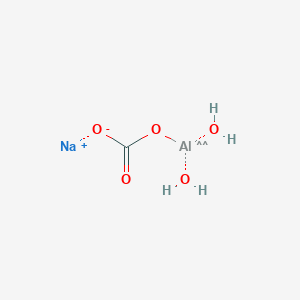

Dihydroxyaluminum sodium carbonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dihydroxyaluminum sodium carbonate is a basic carbonate of aluminum and sodium. It is commonly used as an antacid to neutralize stomach acid and relieve heartburn. This compound exists as an amorphous powder or poorly formed crystal and is a component of various commercial antacid products .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dihydroxyaluminum sodium carbonate is typically prepared by reacting an ionic aluminum salt with a stoichiometric excess of sodium carbonate in an aqueous medium. The reaction is carried out in the presence of sodium hydroxide, maintaining a pH between 7.2 and 10.5 . The general reaction can be represented as: [ \text{Al}^{3+} + \text{Na}_2\text{CO}_3 + \text{NaOH} \rightarrow \text{NaAl(OH)}_2\text{CO}_3 ]

Industrial Production Methods: In industrial settings, the preparation involves dissolving basic aluminum sulfate in a solution of sodium carbonate or potassium carbonate. The solution is then subjected to slow evaporation to yield sodium aluminum hydroxy carbonate .

Chemical Reactions Analysis

Types of Reactions: Dihydroxyaluminum sodium carbonate primarily undergoes neutralization reactions. When it reacts with hydrochloric acid, it forms aluminum chloride, sodium chloride, carbon dioxide, and water: [ \text{NaAl(OH)}_2\text{CO}_3 + 3\text{HCl} \rightarrow \text{AlCl}_3 + \text{NaCl} + \text{CO}_2 + 3\text{H}_2\text{O} ]

Common Reagents and Conditions:

Hydrochloric Acid: Used in neutralization reactions.

Sulfuric Acid: Used in titration methods to determine the compound’s purity.

Major Products Formed:

- Aluminum Chloride (AlCl3)

- Sodium Chloride (NaCl)

- Carbon Dioxide (CO2)

- Water (H2O)

Scientific Research Applications

Dihydroxyaluminum sodium carbonate has various applications in scientific research and industry:

- Chemistry: Used as a reagent in analytical chemistry for titration and neutralization reactions .

- Biology: Studied for its potential effects on biological systems, particularly in neutralizing stomach acid.

- Medicine: Widely used as an antacid to treat heartburn and indigestion .

- Industry: Utilized in the production of antacid tablets and other pharmaceutical formulations .

Mechanism of Action

Dihydroxyaluminum sodium carbonate acts by neutralizing hydrochloric acid in gastric secretions. When ingested, it reacts with stomach acid to form aluminum chloride, sodium chloride, carbon dioxide, and water. This reaction reduces the acidity in the stomach, providing relief from heartburn and indigestion .

Comparison with Similar Compounds

- Aluminum Hydroxide: Another antacid that neutralizes stomach acid but does not contain sodium.

- Magnesium Hydroxide: Commonly known as milk of magnesia, used as an antacid and laxative.

- Calcium Carbonate: A widely used antacid that also provides calcium supplementation.

Uniqueness: Dihydroxyaluminum sodium carbonate is unique due to its dual composition of aluminum and sodium, which provides a balanced neutralization effect without causing significant electrolyte imbalance. Its ability to form a stable amorphous powder makes it suitable for various pharmaceutical formulations .

Properties

CAS No. |

12011-77-7 |

|---|---|

Molecular Formula |

CH4AlNaO5 |

Molecular Weight |

146.01 g/mol |

InChI |

InChI=1S/CH2O3.Al.Na.2H2O/c2-1(3)4;;;;/h(H2,2,3,4);;;2*1H2/q;2*+1;;/p-2 |

InChI Key |

HCOGWSKIDQXORT-UHFFFAOYSA-L |

SMILES |

C(=O)([O-])O[Al].O.O.[Na+] |

Isomeric SMILES |

C1(=O)O[Al-]O1.O.O.[Na+] |

Canonical SMILES |

C(=O)([O-])O[Al].O.O.[Na+] |

Key on ui other cas no. |

12011-77-7 16482-55-6 |

Synonyms |

dawsonite dihydroxy sodium aluminum carbonate dihydroxyaluminum sodium carbonate dihydroxyaluminum sodium carbonate potassium salt Kompensan |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bis[alpha-(4-hydroxyphenyl)-p-tolyl] ether](/img/structure/B82094.png)